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SODIUM SUCCINATE - 150-90-3

SODIUM SUCCINATE

Catalog Number: EVT-265668
CAS Number: 150-90-3
Molecular Formula: C4H4Na2O4
Molecular Weight: 162.05 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sodium succinate (disodium succinate) is a disodium salt of succinic acid, a dicarboxylic acid. [] While sodium succinate can be found naturally in amber and some lignites, it is typically synthesized for research purposes. [, ] Sodium succinate plays a role in various scientific research areas due to its involvement in metabolic processes, its use as a buffer component, and its inclusion in certain materials for biocompatibility studies.

Source and Classification

Disodium succinate is the disodium salt of succinic acid, classified as a dicarboxylic acid salt. Its chemical formula is Na2C4H4O4\text{Na}_2\text{C}_4\text{H}_4\text{O}_4 with a molar mass of approximately 162.05 g/mol. It is commonly used in food and pharmaceutical industries due to its non-toxic nature and ability to enhance flavors. Disodium succinate occurs naturally in various plant and animal tissues, including fruits like apples and raspberries, as well as in alcoholic beverages such as cognac and whiskey .

Synthesis Analysis

Methods of Synthesis

Disodium succinate can be synthesized through several methods:

  1. Neutralization Reaction: This method involves reacting succinic acid with sodium hydroxide or sodium carbonate. The process typically requires heating a sodium carbonate solution (20%-40% concentration) to 60-90 °C while slowly adding succinic acid. The mixture is stirred for about two hours until the pH reaches between 7 and 9. Afterward, activated carbon is added to remove impurities before crystallization occurs upon cooling .
  2. Solid Phase Reaction: Another method employs solid-phase reactions where succinic acid is mixed with sodium hydroxide or sodium carbonate under controlled conditions (temperature and vacuum). This method can enhance yield while minimizing environmental impact .
  3. Catalytic Processes: Disodium succinate can also be produced via catalytic hydrogenation of maleic acid or its anhydride, although this route is less common for producing disodium succinate specifically .
Molecular Structure Analysis

Structure Details

Disodium succinate consists of two sodium ions associated with the succinate ion (C4H4O42\text{C}_4\text{H}_4\text{O}_4^{2-}). The molecular structure features two carboxylate groups (-COO⁻) that confer its acidic properties. The structural formula can be represented as:

Na+OOCCH2CH2COONa+\text{Na}^+-\text{OOC}-\text{CH}_2-\text{CH}_2-\text{COO}^--\text{Na}^+

This arrangement allows for solubility in water and interaction with biological membranes, facilitating its role in metabolic processes .

Chemical Reactions Analysis

Relevant Reactions

Disodium succinate participates in various chemical reactions:

  1. Neutralization: As a salt formed from a weak acid (succinic acid) and a strong base (sodium hydroxide), it can undergo further neutralization reactions.
  2. Esterification: Disodium succinate can react with alcohols to form esters, which are significant in organic synthesis.
  3. Decarboxylation: Under certain conditions, disodium succinate can lose carbon dioxide to form other compounds.

These reactions are crucial for its applications in synthetic organic chemistry and biochemistry .

Mechanism of Action

Biological Activity

Disodium succinate acts primarily as an intermediate in the tricarboxylic acid cycle (TCA cycle), which is essential for energy production in aerobic respiration. It facilitates the conversion of carbohydrates into energy by participating in various enzymatic reactions that lead to ATP synthesis. Its ability to cross biological membranes allows it to be metabolized effectively within cells .

Physical and Chemical Properties Analysis

Properties Overview

  • Appearance: White crystalline powder.
  • Melting Point: Greater than 360 °C.
  • Solubility: Highly soluble in water (350 g/L at 25 °C).
  • pH: Aqueous solutions are typically neutral to slightly alkaline (pH around 8.59) .
  • Stability: Disodium succinate exhibits good thermal stability, making it suitable for various applications involving heat.

These properties make disodium succinate an attractive compound for use in food additives and pharmaceuticals.

Applications

Scientific Applications

Disodium succinate has diverse applications across several fields:

  1. Food Industry: Used as a flavor enhancer due to its ability to round out taste profiles without overpowering other flavors.
  2. Pharmaceuticals: Acts as a buffering agent and stabilizer in drug formulations.
  3. Biochemical Research: Utilized as an analytical reagent and metabolic substrate for cell culture studies.
  4. Agriculture: Explored as a potential growth regulator due to its role in metabolic pathways .
Historical Evolution and Theoretical Foundations of Disodium Succinate Research

Emergence of Umami as a Fundamental Taste: Implications for Disodium Succinate Recognition

The recognition of umami as the fifth basic taste—alongside sweet, sour, bitter, and salty—fundamentally transformed sensory science and food chemistry. Kikunae Ikeda’s 1908 isolation of glutamate from kelp established umami’s biochemical basis, but its acceptance as a distinct taste modality required decades of electrophysiological and psychophysical validation [1]. By the 1980s, research confirmed umami taste receptors on the human tongue, distinguishing them from other taste pathways [1]. This paradigm shift enabled the systematic study of umami compounds beyond glutamate, including nucleotides (e.g., IMP, GMP) and organic acids like disodium succinate (WSA).

Disodium succinate’s umami characteristics were initially quantified through sensory threshold studies. Li & Liu (2013) determined a taste threshold of 0.03% (w/v) in aqueous solutions, characterized by a distinct shellfish-like taste [1] [7]. Unlike monosodium glutamate (MSG), which elicits a diffuse umami sensation, WSA targets specific oral receptors at the mid-tongue and palatal regions, acting as a "bridging" flavor that harmonizes initial (e.g., I+G) and lingering umami sensations [7]. This spatial receptor specificity (Figure 1) underpins WSA’s role in creating layered flavor profiles in complex foods.

Table 1: Key Umami Compounds and Sensory Properties

CompoundPrimary Natural SourcesTaste ThresholdCharacteristic Flavor
Monosodium glutamate (MSG)Kelp, Cheese0.03%Savory, broth-like
Disodium succinate (WSA)Scallops, Shiitake mushrooms0.03%Shellfish-like, oceanic
Inosine 5′-monophosphate (IMP)Bonito flakes, Meat0.001%Mild, meaty
Guanosine 5′-monophosphate (GMP)Shiitake mushrooms0.00035%Potent, long-lasting

Early Isolation and Characterization in Seafood and Mycological Sources

Disodium succinate was first identified as a key umami component in seafood, particularly in scallops, where it constitutes up to 0.4% of dry weight [1]. Velíšek et al. (1982) demonstrated that succinic acid and its salts contribute significantly to the flavor profile of crustaceans (shrimp, crab) and bivalves, with concentrations correlating with perceived seafood intensity [1]. Parallel research on fungi revealed WSA as a critical flavor enhancer in shiitake mushrooms (Lentinula edodes), where it synergizes with GMP to create a robust umami experience [1] [6]. Feng (2002) and Wang (2003) quantified WSA in shiitake at ~0.1% of dry mass, establishing it as the principal non-nucleotide umami agent in mushrooms [1].

The isolation of WSA from biological matrices involved acid-base extraction and crystallization techniques. Early industrial production (post-1998) neutralized succinic acid with sodium carbonate or hydroxide, followed by purification, concentration, and crystallization to yield either the hexahydrate (C₄H₄Na₂O₄·6H₂O) or anhydrous forms [7]. The anhydrous form exhibits ~1.5× greater umami intensity due to higher purity and solubility [7]. Stability studies confirmed WSA’s resilience in food processing: it retains >90% integrity after 2 hours at 125°C and shows minimal degradation under high-pressure canning (121°C, 1.2 kg/cm²), outperforming heat-labile nucleotides like IMP [1] [7].

Table 2: Natural Sources and Quantification of Disodium Succinate

SourceWSA ConcentrationExtraction MethodFunctional Role
Scallop adductor muscle0.3–0.4% (dry weight)Aqueous extraction, neutralizationPrimary umami contributor
Shiitake mushroom0.08–0.1% (dry weight)Ethanol extraction, ion-exchange chromatographySynergy with GMP
Fermented soy sauce0.02–0.05% (w/v)Direct crystallization from mashAcidity buffer, flavor enhancer
Brewed vinegar0.01–0.03% (w/v)Neutralization, filtrationRoundness and acidity modulation

Theoretical Frameworks for Umami Synergy: Receptor-Level Interactions and Signal Transduction

Umami synergy arises from allosteric interactions between taste receptors T1R1/T1R3, which detect glutamate and nucleotides. Disodium succinate amplifies this system through spatial and temporal mechanisms. Spatially, WSA activates receptors at the mid-tongue and palate, bridging the anterior (I+G-dominated) and posterior (MSG-dominated) taste zones [7]. Temporally, it prolongs umami sensation by slowing receptor dissociation kinetics [1].

Quantitative sensory analyses using the 2-alternative forced choice (2-AFC) method revealed that WSA-MSG mixtures at 1:5–1:10 ratios double perceived umami intensity versus MSG alone [1] [7]. Similarly, WSA-IMP blends (1:0.6) quadruple umami potency compared to IMP alone (Table 3). This synergy stems from:

  • Receptor Cooperativity: WSA stabilizes the active conformation of T1R1/T1R3, enhancing glutamate binding [1].
  • Sodium Ion Effects: Na⁺ potentiates umami signals by modulating membrane polarization in taste cells [1].
  • pH Optimization: WSA’s umami intensity peaks at pH 7.5, where ionization maximizes receptor affinity [1].

Industrial applications leverage these synergies. In soy sauce, WSA (0.02–0.05%) reduces saltiness perception by 15–30% while amplifying umami [6] [7]. In instant noodles, blends of 15–25% WSA relative to MSG enhance "broth-like" notes without increasing sodium content [6].

Properties

CAS Number

150-90-3

Product Name

Disodium succinate

IUPAC Name

disodium;butanedioate

Molecular Formula

C4H4Na2O4

Molecular Weight

162.05 g/mol

InChI

InChI=1S/C4H6O4.2Na/c5-3(6)1-2-4(7)8;;/h1-2H2,(H,5,6)(H,7,8);;/q;2*+1/p-2

InChI Key

ZDQYSKICYIVCPN-UHFFFAOYSA-L

SMILES

C(CC(=O)[O-])C(=O)[O-].[Na+].[Na+]

Solubility

Soluble in DMSO

Synonyms

Butanedioic acid, disodium salt; CCRIS 3700; CCRIS-3700; CCRIS3700; Disodium succinate; Jantaran sodny; Soduxin; Disodium succinate; Disodium butanedioate;

Canonical SMILES

C(CC(=O)[O-])C(=O)[O-].[Na+].[Na+]

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